2-Amino-1-o-tolyl-ethanone hydrochloride

Catalog No.
S3344870
CAS No.
7148-94-9
M.F
C9H12ClNO
M. Wt
185.65
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-o-tolyl-ethanone hydrochloride

CAS Number

7148-94-9

Product Name

2-Amino-1-o-tolyl-ethanone hydrochloride

IUPAC Name

2-amino-1-(2-methylphenyl)ethanone;hydrochloride

Molecular Formula

C9H12ClNO

Molecular Weight

185.65

InChI

InChI=1S/C9H11NO.ClH/c1-7-4-2-3-5-8(7)9(11)6-10;/h2-5H,6,10H2,1H3;1H

InChI Key

UPRMFZCAVXMYSH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)CN.Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)CN.Cl

Description

The exact mass of the compound 2-Amino-1-o-tolyl-ethanone hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Organic synthesis: The presence of the amino and ketone functional groups suggests 2-Amino-1-o-tolyl-ethanone hydrochloride could be a useful intermediate in the synthesis of more complex organic molecules. However, specific examples of its use in this context are not documented in scientific literature.
  • Proteomics research: One supplier lists 2-Amino-1-o-tolyl-ethanone hydrochloride as a biochemical for proteomics research []. Proteomics is the study of proteins within a cell, organism, or tissue. Without further information, it is difficult to speculate on the specific application in proteomics research.

2-Amino-1-o-tolyl-ethanone hydrochloride is a chemical compound with the molecular formula C₉H₁₂ClNO and a molecular weight of 185.65 g/mol. It is characterized by the presence of an amino group (-NH₂) and a ketone functional group (C=O) attached to an o-tolyl group, which is a derivative of toluene. The compound appears as a white to off-white crystalline solid and has a melting point of approximately 160 °C, indicating its stability under standard conditions .

, including:

  • Acylation: The amino group can react with acyl chlorides to form N-acyl derivatives.
  • Alkylation: The nitrogen atom can be alkylated using alkyl halides, leading to the formation of various substituted derivatives.
  • Reduction: The ketone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions highlight its potential as a versatile intermediate in organic synthesis.

2-Amino-1-o-tolyl-ethanone hydrochloride exhibits various biological activities, primarily due to its amino and ketone functionalities. It has been studied for its potential as:

  • Antimicrobial Agent: Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Analgesic Activity: Some derivatives of similar structures have shown pain-relieving effects, indicating potential analgesic properties.

Further research is necessary to fully elucidate its biological mechanisms and therapeutic applications.

The synthesis of 2-amino-1-o-tolyl-ethanone hydrochloride typically involves the following steps:

  • Starting Material Preparation: An appropriate o-toluidine derivative is chosen as the starting material.
  • Formation of Ketone: The o-toluidine is reacted with an appropriate acylating agent (like acetyl chloride) under controlled conditions to form the ketone.
  • Hydrochloride Salt Formation: The resulting product is treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

This multi-step synthesis allows for the production of high-purity compounds suitable for research and application.

2-Amino-1-o-tolyl-ethanone hydrochloride finds applications in various fields, including:

  • Pharmaceutical Research: It serves as a building block in the synthesis of pharmaceutical compounds.
  • Biochemical Studies: Utilized in proteomics research due to its ability to interact with biological molecules.

Its versatility makes it valuable in both academic and industrial settings.

Several compounds share structural similarities with 2-amino-1-o-tolyl-ethanone hydrochloride, including:

Compound NameMolecular FormulaKey Features
2-Amino-1-p-tolyl-ethanoneC₉H₁₁NOSimilar structure but differs in para-substitution
2-AminoacetophenoneC₈H₉NOLacks the o-tolyl group; has similar biological activity
3-Amino-1-o-tolyl-ethanoneC₉H₁₂ClNODifferent position of amino group; potential for different reactivity

Uniqueness

The uniqueness of 2-amino-1-o-tolyl-ethanone hydrochloride lies in its specific ortho-substitution pattern on the aromatic ring, which influences both its chemical reactivity and biological activity compared to its analogs. This structural specificity may lead to distinct pharmacological profiles that warrant further investigation.

Sequence

G

Other CAS

7148-94-9

Dates

Modify: 2023-07-26

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